molecular formula C15H11ClN6O2 B2589990 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034596-95-5

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2589990
CAS No.: 2034596-95-5
M. Wt: 342.74
InChI Key: WPMQKKLRFWFBGU-UHFFFAOYSA-N
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Description

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN6O2 and its molecular weight is 342.74. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83, which stabilizes the enzyme-inhibitor complex . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Additionally, the compound influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and survival . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding disrupts the enzyme’s catalytic activity, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces changes in gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions contribute to the compound’s ability to inhibit tumor cell growth and induce cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism can influence its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic effects . The localization of the compound within cells can influence its ability to modulate cellular processes and induce apoptosis .

Properties

IUPAC Name

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O2/c16-9-1-2-10-8(5-9)6-11(19-10)14(23)18-7-12-20-21-13-15(24)17-3-4-22(12)13/h1-6,19H,7H2,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMQKKLRFWFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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